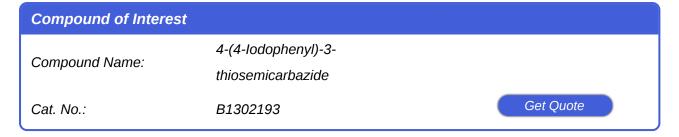


Technical Guide: 4-(4-lodophenyl)-3-thiosemicarbazide (CAS 41401-36-9)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and experimental protocols associated with **4-(4-lodophenyl)-3-thiosemicarbazide**, CAS number 41401-36-9. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields.

Chemical and Physical Properties

4-(4-lodophenyl)-3-thiosemicarbazide is a halogenated aryl thiosemicarbazide derivative. Its key physicochemical properties are summarized in the table below.



Property	Value	Reference
CAS Number	41401-36-9	[1]
Molecular Formula	C7H8IN3S	[1]
Molecular Weight	293.13 g/mol	[1]
Melting Point	200 °C (decomposition)	[1]
Boiling Point	353.4 °C at 760 mmHg	[1]
Density	1.974 g/cm ³	[1]
Flash Point	167.5 °C	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and DMF	[2]

Synthesis

A general and adaptable protocol for the synthesis of 4-arylthiosemicarbazides involves the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate. For the synthesis of **4-(4-lodophenyl)-3-thiosemicarbazide**, 4-iodophenyl isothiocyanate would be the key starting material.

Experimental Protocol: General Synthesis of 4-Arylthiosemicarbazides

This protocol is adapted from procedures described for the synthesis of similar thiosemicarbazide derivatives.[3][4]

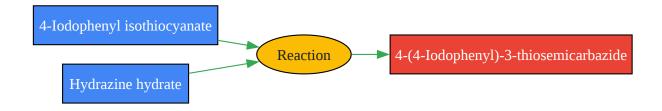
Materials:

- · 4-lodophenyl isothiocyanate
- Hydrazine hydrate
- Ethanol or Propanol



Procedure:

- Dissolve 1 molar equivalent of 4-iodophenyl isothiocyanate in a suitable solvent such as ethanol or propanol.
- To the stirring solution, add 1 to 1.2 molar equivalents of hydrazine hydrate dropwise at room temperature.
- A precipitate is expected to form upon the addition of hydrazine hydrate.
- Continue stirring the reaction mixture at room temperature for a period of 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, collect the precipitate by filtration.
- Wash the solid product with cold ethanol to remove any unreacted starting materials.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol-DMF mixture.[4]



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Figure 1. Synthetic pathway for **4-(4-lodophenyl)-3-thiosemicarbazide**.

Potential Biological Activities and Mechanism of Action

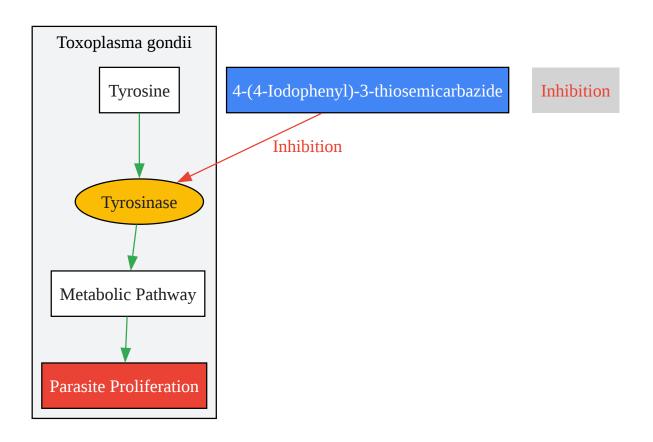
While specific studies on CAS 41401-36-9 are limited, extensive research on the broader class of 4-arylthiosemicarbazides has revealed significant biological potential. The primary mechanism of action for many of these compounds appears to be the inhibition of tyrosinase. [5][6][7]



Tyrosinase is a key enzyme in melanin biosynthesis and is also implicated in other biological processes. By inhibiting this enzyme, 4-arylthiosemicarbazides can exert various effects.

Anti-Toxoplasma gondii Activity

A significant area of investigation for 4-arylthiosemicarbazides is their potent activity against the parasite Toxoplasma gondii.[2][5][8] The proposed mechanism involves the inhibition of a parasite-specific tyrosinase, which is crucial for its metabolic pathways.[5] Studies on iodosubstituted analogs, particularly those with the iodine at the meta-position, have shown high efficacy.[5][8] It is highly probable that the para-iodo derivative (CAS 41401-36-9) also possesses this activity.



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Figure 2. Proposed mechanism of anti-Toxoplasma gondii activity.

Other Potential Activities



Thiosemicarbazide derivatives have been reported to possess a wide range of pharmacological activities, including:

- Antibacterial[9]
- Antifungal[10]
- Anticancer[10]
- Antiviral[10]

Experimental Protocols

The following are detailed protocols for assays relevant to the potential biological activities of **4-lodophenyl)-3-thiosemicarbazide**.

Tyrosinase Inhibition Assay

This protocol is a standard method to determine the inhibitory effect of a compound on mushroom tyrosinase activity.[5]

Materials:

- Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
- L-DOPA (3,4-dihydroxyphenylalanine)
- Phosphate buffer (50 mM, pH 6.8)
- Dimethyl sulfoxide (DMSO) for compound dissolution
- Microplate reader
- · 96-well plates

Procedure:

 Prepare a stock solution of 4-(4-lodophenyl)-3-thiosemicarbazide in DMSO. Prepare serial dilutions to obtain a range of test concentrations.

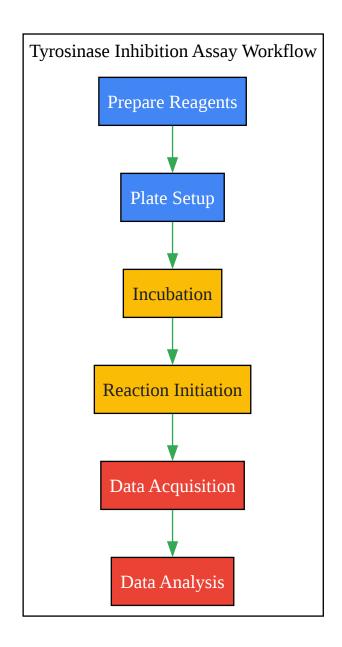
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- In a 96-well plate, add 20 μL of the compound solution (or DMSO as a control) to each well.
- Add 140 μL of phosphate buffer to each well.
- Add 20 μL of mushroom tyrosinase solution (in phosphate buffer) to each well.
- Incubate the plate at 25°C for 10 minutes.
- Initiate the reaction by adding 20 μL of L-DOPA solution (in phosphate buffer) to each well.
- Immediately measure the absorbance at 492 nm every minute for 20-30 minutes using a microplate reader.
- Calculate the rate of reaction (change in absorbance per minute).
- The percentage of inhibition can be calculated using the following formula: % Inhibition =
 [(Control Rate Sample Rate) / Control Rate] x 100
- Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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Figure 3. Experimental workflow for the tyrosinase inhibition assay.

In Vitro Anti-Toxoplasma gondii Proliferation Assay

This protocol provides a general framework for assessing the efficacy of compounds against Toxoplasma gondii tachyzoites in a host cell culture system.[5]

Materials:



- Host cell line (e.g., human foreskin fibroblasts HFF)
- Toxoplasma gondii tachyzoites (e.g., RH strain)
- Cell culture medium (e.g., DMEM with fetal bovine serum)
- 4-(4-lodophenyl)-3-thiosemicarbazide
- Control drug (e.g., pyrimethamine)
- Microscopy equipment for visualization and counting

Procedure:

- Seed host cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.
- Infect the host cell monolayer with T. gondii tachyzoites at a specific multiplicity of infection (MOI).
- After a few hours to allow for parasite invasion, remove the inoculum and wash the cells.
- Add fresh culture medium containing various concentrations of 4-(4-lodophenyl)-3thiosemicarbazide or the control drug. Include a vehicle control (DMSO).
- Incubate the plates for 24-48 hours.
- Fix and stain the cells (e.g., with Giemsa stain).
- Under a microscope, count the number of parasitophorous vacuoles (PVs) per 100 host cells and the number of tachyzoites per PV for each treatment condition.
- Calculate the percentage of inhibition of parasite proliferation compared to the vehicle control.
- Determine the IC₅₀ value of the compound.

Suppliers



4-(4-lodophenyl)-3-thiosemicarbazide (CAS 41401-36-9) is available from various chemical suppliers. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound. Potential suppliers include:

- Sigma-Aldrich
- Santa Cruz Biotechnology
- Thermo Fisher Scientific
- VWR
- Various specialized chemical synthesis companies.

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